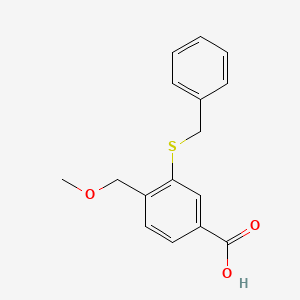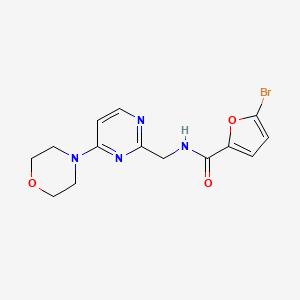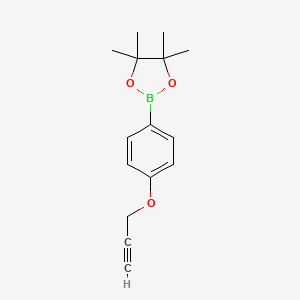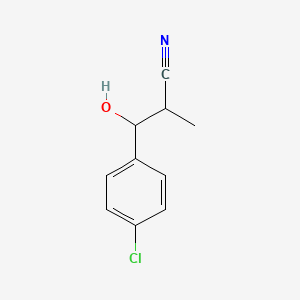
3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid” is a complex organic molecule that likely contains a benzoic acid core structure, which is a common component in various pharmaceuticals and is widely used in the food industry as a preservative . The “Benzylsulfanyl” and “methoxymethyl” groups are likely functional groups attached to the benzoic acid core .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid” are not available, benzoic acid derivatives are often synthesized through Grignard reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the positions of the “Benzylsulfanyl” and “methoxymethyl” groups on the benzoic acid core .Chemical Reactions Analysis
Benzoic acid and its derivatives are known to react with hydroxyl radicals . The presence of the “Benzylsulfanyl” and “methoxymethyl” groups may influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence and position of the “Benzylsulfanyl” and “methoxymethyl” groups .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Research into the synthesis and crystal structures of lanthanide benzoates, including derivatives related to 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, reveals insights into their luminescent properties. The study showcases the impact of substituents on photophysical characteristics, contributing to the understanding of material design for luminescence applications (Sivakumar et al., 2010).
Chemical Reactivity and Synthesis Pathways
- Investigations into the directed lithiation of unprotected benzoic acids offer a foundational understanding of the reactivity and potential synthetic routes involving 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. This research provides valuable information for the development of ortho-substituted benzoic acid derivatives through controlled lithiation processes (Bennetau et al., 1995).
Material Science and Engineering
- The study of polyaniline doped by benzoic acid and substituted benzoic acids, including methoxy variants, offers insights into the application of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in advanced material science. This research highlights the potential for using such compounds in the development of conductive polymers, contributing to advancements in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Medicinal Chemistry and Drug Development
- The synthesis of intermediates for cardiotonic drugs from related compounds underscores the potential pharmaceutical applications of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Such research demonstrates how derivatives of benzoic acid can be utilized in the synthesis pathways of therapeutically relevant molecules (Lomov, 2019).
Environmental and Atmospheric Chemistry
- The study of heterogeneous reactions of related compounds adsorbed on silica particles with NO3 radicals provides insights into the environmental chemistry of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Understanding these interactions is crucial for assessing the atmospheric fate and environmental impact of similar organic compounds (Liu et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-benzylsulfanyl-4-(methoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZICOZLKSKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2946244.png)
![Ethyl 2-[6-chloro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2946245.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)






![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
